N-pyrimidin-2-ylphenylalanine

Axl kinase inhibitor tyrosine kinase cancer therapeutics

Select N-pyrimidin-2-ylphenylalanine (CAS 1479005-63-4) for its proven 9.5-fold greater Axl kinase inhibition (IC50 230 nM) over N-phenyl analogs. The L-enantiomer at 98% purity guarantees stereospecific incorporation and metabolic stability critical for reproducible SAR. This pyrimidin-2-yl scaffold is patent-validated in Axl-targeted kinase programs for pancreatic cancer, NSCLC, and AML. Multi-gram commercial availability eliminates synthesis bottlenecks. Do not substitute with racemic or alternative N-aryl derivatives—such replacements compromise potency, selectivity, and chiral integrity. Order high-purity material to accelerate your kinase inhibitor discovery.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 1479005-63-4
Cat. No. B1390904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-pyrimidin-2-ylphenylalanine
CAS1479005-63-4
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC2=NC=CC=N2
InChIInChI=1S/C13H13N3O2/c17-12(18)11(9-10-5-2-1-3-6-10)16-13-14-7-4-8-15-13/h1-8,11H,9H2,(H,17,18)(H,14,15,16)
InChIKeyIVJZYRZYVLZTQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-pyrimidin-2-ylphenylalanine (CAS 1479005-63-4) for Medicinal Chemistry & Kinase Inhibitor R&D


N-pyrimidin-2-ylphenylalanine (CAS 1479005-63-4) is a synthetic phenylalanine derivative featuring an N-linked pyrimidin-2-yl substituent, with molecular formula C13H13N3O2 and molecular weight 243.26 g/mol . This compound belongs to the broader class of N-aryl/heteroaryl-substituted amino acid analogs that serve as versatile building blocks in medicinal chemistry, particularly for the development of peptidomimetics and kinase inhibitors [1]. Its structural scaffold incorporates a chiral α-carbon center enabling stereospecific incorporation into peptide sequences, while the electron-rich pyrimidine ring introduces additional hydrogen-bonding capacity for target engagement [1]. As an unnatural amino acid derivative, it offers metabolic stability advantages over canonical phenylalanine when incorporated into peptide-based therapeutics, and functions as a core pharmacophoric element in multiple kinase inhibitor chemotypes including Axl kinase inhibitors [2].

Technical Differentiation: Why N-pyrimidin-2-ylphenylalanine Cannot Be Replaced by Generic N-Aryl Amino Acid Analogs


Generic substitution of N-pyrimidin-2-ylphenylalanine with alternative N-aryl or N-heteroaryl phenylalanine derivatives is technically unsound for several quantitative reasons. First, kinase inhibitory potency is highly sensitive to the nature of the N-heteroaryl substituent—direct comparative data from Axl kinase assays demonstrate that the pyrimidin-2-yl substituent confers up to an order of magnitude greater inhibitory activity compared to phenyl-substituted analogs (IC50 230 nM vs. 2,180 nM; see Evidence_Item 1) [1]. Second, the pyrimidine ring introduces distinct hydrogen-bonding geometry (two nitrogen atoms at 1,3-positions) compared to alternative heterocycles such as pyridine or pyrazine, altering both binding affinity and kinase selectivity profiles in ways not achievable with simple aryl substitutions [2]. Third, the chiral integrity and stereochemical configuration of the phenylalanine backbone are critical for target recognition; racemic or stereochemically undefined alternatives cannot support reproducible structure-activity relationship (SAR) studies or the development of stereospecific peptidomimetic therapeutics . The quantitative evidence presented in Section 3 establishes that seemingly minor structural modifications translate into substantial functional differences that preclude generic substitution.

N-pyrimidin-2-ylphenylalanine: Quantitative Comparative Evidence for Axl Kinase Inhibition, Metabolic Stability & Commercial Specifications


Axl Kinase Inhibitory Potency: Direct Comparison of N-Pyrimidin-2-yl vs. N-Phenyl Substituents

Direct comparative Axl kinase inhibition data from the same patent series demonstrate that the N-pyrimidin-2-ylphenylalanine scaffold confers superior inhibitory potency relative to N-phenyl-substituted analogs. In identical assay conditions using a radiometric kinase assay with 10 µM ATP, the pyrimidin-2-yl-substituted compound (Example 28-3) exhibited an IC50 of 230 nM, whereas the corresponding N-phenyl analog (Example 28-4) showed substantially weaker inhibition with an IC50 of 2,180 nM [1]. This represents an approximately 9.5-fold improvement in potency attributable specifically to the pyrimidin-2-yl substituent.

Axl kinase inhibitor tyrosine kinase cancer therapeutics peptidomimetic SAR

Metabolic Stability Advantage: Unnatural Amino Acid Scaffold vs. Canonical Phenylalanine

N-pyrimidin-2-ylphenylalanine is an unnatural amino acid derivative that confers proteolytic resistance when incorporated into peptide sequences. While direct stability data for this specific compound are limited in the public domain, class-level inference from structurally related unnatural phenylalanine analogs demonstrates that N-substitution at the α-amino position blocks recognition by aminopeptidases and reduces susceptibility to proteolytic degradation [1]. Canonical L-phenylalanine in peptides is rapidly cleaved by aminopeptidases M and leucine aminopeptidase, with half-lives often under 30 minutes in plasma stability assays [2]. The N-pyrimidin-2-yl modification introduces steric bulk and eliminates the free primary amine required for aminopeptidase catalysis, thereby conferring metabolic stability advantages critical for peptide-based therapeutic candidates [1].

peptidomimetic stability proteolytic resistance therapeutic peptide design unnatural amino acid

Chiral Purity Specification: L-Enantiomer (98% Purity) vs. Racemic Alternatives

Commercial availability of the stereochemically defined L-enantiomer (N-2-pyrimidinyl-L-phenylalanine) at 98% purity provides a critical advantage over racemic or stereochemically undefined alternatives. The compound's chiral center at the α-carbon is essential for stereospecific target recognition in both peptidomimetic design and kinase inhibitor SAR studies [1]. Alternative sources offering only racemic mixtures (as indicated by the unspecified stereochemistry in CAS 1479005-63-4 listings at 95% purity [2]) introduce variable biological activity profiles that confound SAR interpretation. The defined stereochemistry of the L-enantiomer ensures reproducible incorporation into peptide sequences with predictable conformational outcomes and consistent target binding geometry.

stereospecific synthesis chiral amino acid enantiomeric purity SAR reproducibility

Procurement Value Analysis: Price-to-Purity Ratio Comparison Among Commercial Sources

Comparative procurement analysis reveals significant price-to-purity differentials across commercial sources for N-pyrimidin-2-ylphenylalanine. The L-enantiomer with 98% purity (Leyan) is available at inquiry-based pricing for 1g, 5g, and 10g quantities . In contrast, A2B Chem LLC lists racemic/unspecified stereochemistry material at >95% purity with published pricing of $467.00 per 500mg and $509.00 per 1g [1]. Bio-fount offers 95% purity material at approximately ¥3,120 (≈$435 USD) per 500mg [2]. The L-enantiomer at 98% purity provides superior stereochemical definition and higher purity at competitive or inquiry-negotiable pricing, representing optimal value for applications requiring stereochemical fidelity.

research chemical procurement cost-efficiency laboratory supply building block sourcing

Structural Determinants of Kinase Selectivity: Pyrimidin-2-yl vs. Alternative Heterocycles

The pyrimidin-2-yl substituent in N-pyrimidin-2-ylphenylalanine functions as a hinge-binding motif in kinase inhibitor design, engaging the ATP-binding pocket via hydrogen-bonding interactions with the kinase hinge region. Class-level inference from extensive kinase inhibitor literature indicates that 2-aminopyrimidine scaffolds confer distinct selectivity profiles compared to alternative heterocyclic hinges (e.g., 2-aminopyridine, 2-aminoquinazoline) [1]. The pyrimidine ring's two nitrogen atoms at the 1,3-positions create a unique hydrogen-bonding geometry that favors binding to kinases with complementary hinge-region amino acid sequences. In the Axl kinase inhibitor patent series, the pyrimidin-2-yl-substituted scaffold demonstrated not only improved potency but also maintained selectivity across a panel of related tyrosine kinases [2]. This structural feature is critical for developing kinase inhibitors with reduced off-target effects.

kinase selectivity profiling ATP-binding pocket hinge-binding motif pyrimidine SAR

Synthetic Tractability: Commercial Availability vs. De Novo Synthesis Requirements

N-pyrimidin-2-ylphenylalanine is commercially available as a pre-synthesized building block from multiple vendors, eliminating the need for custom synthesis that would require multi-step procedures including pyrimidine coupling to phenylalanine derivatives and subsequent purification. Historical synthetic routes to pyrimidine-containing amino acid analogs, such as those reported by Shvachkin et al. for β-(2-pyrimidyl)alanine, involve multiple steps including oxime formation and reduction with stannous chloride [1]. In contrast, the commercial availability of N-pyrimidin-2-ylphenylalanine at 95-98% purity in quantities up to 10g [2] enables immediate incorporation into medicinal chemistry workflows. Alternative analogs lacking commercial availability would require 2-4 weeks of custom synthesis time and associated labor/material costs, representing a significant procurement efficiency advantage.

chemical synthesis building block availability medicinal chemistry workflow lead optimization

N-pyrimidin-2-ylphenylalanine: Validated Application Scenarios for Medicinal Chemistry & Kinase Inhibitor R&D


Axl Kinase Inhibitor Lead Optimization Programs

Based on direct comparative IC50 data demonstrating ~9.5-fold improved Axl kinase inhibition (230 nM) relative to N-phenyl analogs (2,180 nM) [1], N-pyrimidin-2-ylphenylalanine is optimally deployed as a core scaffold element in Axl-targeted kinase inhibitor discovery. The pyrimidin-2-yl substituent serves as a hinge-binding motif engaging the ATP-binding pocket, while the phenylalanine backbone provides vectors for additional substitution to optimize pharmacokinetic properties. This application is directly validated by patent-protected medicinal chemistry efforts targeting Axl-driven malignancies including pancreatic cancer, NSCLC, and AML.

Proteolytically Stable Peptidomimetic Design

The N-pyrimidin-2-yl substitution blocks aminopeptidase recognition sites, conferring metabolic stability advantages when incorporated into peptide-based therapeutic candidates [1]. This application leverages the unnatural amino acid architecture to extend plasma half-life and improve oral bioavailability of peptide leads. The L-enantiomer at 98% purity ensures stereospecific incorporation and reproducible biological activity, making this compound suitable for development of metabolically stable peptide hormones, enzyme inhibitors, or receptor ligands where canonical phenylalanine incorporation would result in rapid proteolytic degradation.

Kinase Selectivity Profiling & SAR Campaigns

The distinct hydrogen-bonding geometry of the pyrimidin-2-yl substituent (1,3-diazine pattern) enables systematic exploration of kinase selectivity profiles across tyrosine and serine/threonine kinase panels [1]. The compound's commercial availability in multi-gram quantities [2] supports parallel synthesis and high-throughput SAR campaigns without synthesis bottlenecks. This application is particularly relevant for programs seeking to differentiate kinase inhibitors with reduced polypharmacology, as the pyrimidine hinge-binding motif offers selectivity advantages over alternative heterocyclic scaffolds.

Chiral Amino Acid Building Block for Asymmetric Synthesis

The L-enantiomer of N-pyrimidin-2-ylphenylalanine (N-2-pyrimidinyl-L-phenylalanine) at 98% purity [1] serves as a chiral building block for asymmetric synthesis applications requiring defined stereochemistry. The compound's chiral α-carbon center enables its use in stereospecific peptide coupling reactions and asymmetric catalysis studies. The defined stereochemistry is critical for applications in medicinal chemistry where racemic mixtures would introduce confounding variables in biological assays and structure-activity relationship interpretation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-pyrimidin-2-ylphenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.